molecular formula C18H13N5O3S B2624261 (E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477188-78-6

(E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2624261
CAS No.: 477188-78-6
M. Wt: 379.39
InChI Key: PTOSEDUVKAFDBG-PXLXIMEGSA-N
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Description

(E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a methoxyphenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrophenyl and methoxyphenyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways The compound may exert its effects through binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide include other thiazole derivatives and nitrophenyl-substituted compounds. Examples include:

  • (E)-N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (E)-N-(2-methoxyphenyl)-4-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2E)-N-(2-methoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S/c1-26-17-8-3-2-7-14(17)21-22-15(10-19)18-20-16(11-27-18)12-5-4-6-13(9-12)23(24)25/h2-9,11,21H,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOSEDUVKAFDBG-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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